molecular formula C11H13NO4S B156057 H-Cys(Z)-OH CAS No. 1625-72-5

H-Cys(Z)-OH

Cat. No.: B156057
CAS No.: 1625-72-5
M. Wt: 255.29 g/mol
InChI Key: IAZGSEXFFGHKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cysteine Residues and Thiol Protection in Peptide and Protein Synthesis

Cysteine holds a unique and critical position among the proteinogenic amino acids due to its thiol (-SH) side chain. wikipedia.orgbbk.ac.uk This functional group is highly reactive and can participate in a variety of chemical transformations. bbk.ac.uk One of its most significant roles in protein chemistry is the formation of disulfide bonds (S-S bridges) through the oxidation of two cysteine residues. wikipedia.orgbrainly.in These covalent linkages are vital for stabilizing the three-dimensional structures of many proteins, particularly those secreted from cells. wikipedia.orgbrainly.inresearchgate.net The formation and breakage of disulfide bonds can also act as a regulatory switch, modulating protein activity and function. brainly.in

However, the very reactivity that makes the thiol group functionally versatile also presents a significant challenge during the chemical synthesis of peptides and proteins. creative-peptides.combiosynth.com The nucleophilic nature of the thiol can lead to undesired side reactions during the peptide coupling steps. biosynth.com Furthermore, the thiol group is susceptible to oxidation, which can complicate the purification and handling of synthetic peptides. bbk.ac.uk To circumvent these issues, the thiol group of cysteine must be temporarily masked with a protecting group throughout the synthesis process. creative-peptides.combachem.com This protection ensures that the thiol remains inert until it is intentionally deprotected, allowing for the controlled formation of disulfide bonds or other desired modifications at a later stage. rsc.org

Historical and Current Role of Benzyloxycarbonyl (Z) as a Thiol Protecting Group

The concept of using protecting groups to temporarily mask reactive functional groups was a groundbreaking development in peptide synthesis, introduced by Bergmann and Zervas in 1932 with the creation of the carbobenzoxy (Cbz or Z) group for amine protection. rsc.orgnih.gov This foundational work paved the way for the development of a wide array of protecting groups for various amino acid side chains.

The benzyloxycarbonyl (Z) group, traditionally used for protecting α-amino groups, has also been adapted for the protection of other functional groups, including the thiol of cysteine. creative-peptides.combachem.com Historically, the related benzyl (B1604629) (Bzl) group, which is structurally similar, was notably used in the first chemical synthesis of a polypeptide hormone, oxytocin (B344502), a landmark achievement that underscored the importance of thiol protection. researchgate.net

In the context of H-Cys(Z)-OH, the Z group is attached to the sulfur atom, effectively shielding the reactive thiol. The stability of the Z group under various reaction conditions and its selective removal under specific, often reductive, conditions (such as with strong acids like HBr in acetic acid or through hydrogenolysis) have made it a valuable tool in peptide chemistry. creative-peptides.combachem.com While newer protecting groups have been developed, the benzyloxycarbonyl group continues to play a role in specific synthetic strategies due to its well-established chemistry.

Fundamental Concepts of Orthogonal Protecting Group Strategies in Complex Biomolecule Synthesis

The synthesis of complex biomolecules like large peptides and proteins often requires the use of multiple protecting groups for different functional moieties within the same molecule. bham.ac.uk An essential principle governing the selection and use of these groups is orthogonality . wikipedia.orgfiveable.me An orthogonal protecting group strategy is one that allows for the selective removal of one type of protecting group in the presence of others, without affecting them. wikipedia.orgfiveable.meorganic-chemistry.org

This concept is critical for achieving the controlled and stepwise assembly and modification of complex molecules. bham.ac.uk For instance, in solid-phase peptide synthesis (SPPS), a temporary protecting group on the α-amino group of the growing peptide chain is removed at each cycle, while the permanent or semi-permanent protecting groups on the amino acid side chains remain intact until the final cleavage from the resin. biosynth.comiris-biotech.depeptide.com

A common orthogonal pairing in modern peptide synthesis is the use of the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group for the α-amino terminus and acid-labile groups like tert-butyl (tBu) for the side chains. biosynth.comiris-biotech.de The Z group, being removable under different conditions (e.g., hydrogenolysis), can be integrated into such orthogonal schemes, providing an additional layer of synthetic flexibility. wikipedia.orgfiveable.me This multi-dimensional control is indispensable for synthesizing peptides with specific modifications, such as cyclization, branching, or the site-specific incorporation of labels. peptide.comacs.org The ability to selectively deprotect a specific cysteine residue, for example, is crucial for the directed formation of multiple disulfide bonds in a complex protein. wikipedia.org

Common Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationProtected Functional GroupCleavage Conditions
BenzyloxycarbonylZ or CbzAmine, ThiolH₂/Pd, HBr/AcOH, Na/NH₃ creative-peptides.combachem.com
tert-ButoxycarbonylBocAmineStrong Acid (e.g., TFA) creative-peptides.comwikipedia.org
9-FluorenylmethyloxycarbonylFmocAmineBase (e.g., Piperidine) creative-peptides.comiris-biotech.de
tert-ButyltBuCarboxyl, Hydroxyl, ThiolStrong Acid (e.g., TFA) iris-biotech.de
TritylTrtThiol, Amine, HydroxylMild Acid (e.g., TFA) creative-peptides.combachem.com
AcetamidomethylAcmThiolMercuric acetate (B1210297) or Iodine creative-peptides.combachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZGSEXFFGHKDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1625-72-5
Record name Cysteine, L-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88493
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Synthetic Methodologies for S Benzyloxycarbonyl L Cysteine and Its Research Grade Precursors

Synthesis of S-Benzyloxycarbonyl-L-Cysteine from L-Cysteine and Benzyloxycarbonylating Reagents

The direct and selective S-acylation of L-cysteine with a benzyloxycarbonylating reagent, such as benzyl (B1604629) chloroformate, presents a primary route to H-Cys(Z)-OH. This transformation requires careful control to favor modification of the nucleophilic thiol group over the amino group.

Direct Acylation of the Thiol Group

The direct S-acylation of L-cysteine is a nuanced process. While the amino group of an amino acid is generally more nucleophilic than the thiol group, the relative reactivity can be modulated by the reaction conditions, particularly the pH. In alkaline conditions, the thiol group is deprotonated to the more nucleophilic thiolate anion, which can enhance its reactivity towards acylating agents.

A common strategy for protecting the amino group of amino acids involves the use of benzyl chloroformate in the presence of a base. google.com This principle can be adapted for the selective S-acylation of L-cysteine. By carefully controlling the stoichiometry and reaction conditions, it is possible to direct the benzyloxycarbonyl group to the sulfur atom.

Optimization of Reaction Conditions for Stereochemical Purity and Yield

Maintaining the stereochemical integrity of the chiral center at the α-carbon is paramount during the synthesis of amino acid derivatives. google.com Racemization can occur under harsh basic or acidic conditions, or during activation for coupling reactions. sigmaaldrich.com

For the synthesis of S-benzyloxycarbonyl-L-cysteine, optimization of reaction parameters is crucial to maximize the yield and preserve the stereochemical purity. Key factors to consider include the choice of solvent, base, temperature, and the rate of addition of the benzyloxycarbonylating reagent. The use of a mild base and low temperatures can help to minimize side reactions, including racemization and di-acylation (on both the sulfur and nitrogen atoms).

Table 1: Illustrative Reaction Parameters for Acylation Reactions of Cysteine Derivatives

ParameterConditionRationale
Solvent Aprotic solvents (e.g., THF, DMF)Solubilizes reactants and avoids participation in the reaction.
Base Mild inorganic or organic bases (e.g., NaHCO₃, DIPEA)Promotes nucleophilicity of the thiol while minimizing racemization.
Temperature 0°C to room temperatureReduces the rate of side reactions and helps maintain stereochemical integrity.
Reagent Addition Slow, dropwise additionMaintains a low concentration of the acylating agent, favoring selective reaction.

This table presents generalized conditions and should be optimized for specific synthetic protocols.

Preparation of S-Benzyloxycarbonyl-L-Cysteine N-Carboxyanhydrides (NCAs)

N-Carboxyanhydrides (NCAs) are highly valuable activated amino acid derivatives that serve as monomers for the ring-opening polymerization (ROP) to produce polypeptides. researchgate.net The synthesis of S-benzyloxycarbonyl-L-cysteine NCA provides a key intermediate for the preparation of poly(S-benzyloxycarbonyl-L-cysteine).

Triphosgene-Mediated Routes for NCA Formation

Triphosgene (B27547) (bis(trichloromethyl) carbonate) is a safer and more convenient crystalline alternative to gaseous phosgene (B1210022) for the synthesis of NCAs. epo.orggoogle.com The reaction involves the treatment of the amino acid with triphosgene in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF). pku.edu.cngoogle.com This method has been successfully applied to a wide range of amino acids, including those with protected side chains.

A notable advancement is the development of a moisture-tolerant route for NCA synthesis using triphosgene in the presence of an epoxide, which acts as an acid scavenger. This method has been successfully employed for the synthesis of L-cysteine NCA, demonstrating its applicability to sulfur-containing amino acids. pku.edu.cn

Table 2: General Conditions for Triphosgene-Mediated NCA Synthesis

Reactant/ConditionTypical SpecificationPurpose
Amino Acid S-benzyloxycarbonyl-L-cysteineStarting material.
Cyclizing Agent Triphosgene (approx. 0.5 equivalents)Forms the N-carboxyanhydride ring.
Solvent Anhydrous THFProvides an inert reaction medium.
Temperature Room temperature to 50°CControls the reaction rate.
Atmosphere Inert (e.g., Nitrogen)Prevents side reactions with atmospheric moisture.

These are general conditions and may require optimization for specific substrates.

Control of Polymerization and Ring-Opening Polymerization Initiated by Amino-Terminated Polymers

The ring-opening polymerization (ROP) of NCAs is a powerful method for the synthesis of well-defined polypeptides. researchgate.net The polymerization can be initiated by various nucleophiles, including primary amines. Amino-terminated polymers, such as amino-terminated poly(ethylene glycol) (PEG-NH₂), can act as macroinitiators to produce block copolymers. nih.govresearchgate.net

The control over the polymerization of S-protected cysteine NCAs is crucial for obtaining polypeptides with desired molecular weights and low polydispersity. nih.govtue.nl The living nature of the polymerization allows for the sequential addition of different NCA monomers to create block copolymers. nih.gov The polymerization is typically monitored by the evolution of carbon dioxide. nih.gov

Table 3: Factors Influencing Controlled ROP of NCAs

FactorInfluence on Polymerization
Initiator Purity High purity is essential for achieving a controlled polymerization.
Monomer Purity Impurities in the NCA can lead to premature termination.
Solvent The choice of solvent can affect the polymerization rate and the solubility of the resulting polypeptide.
Temperature Affects the rate of polymerization and the potential for side reactions.
Monomer-to-Initiator Ratio Determines the target degree of polymerization of the resulting polypeptide.

Enantioselective Synthesis of S-Benzyloxycarbonyl Cysteine Analogues and Derivatives

The development of enantioselective methods for the synthesis of non-proteinogenic amino acids and their derivatives is of significant interest in medicinal chemistry and materials science. google.com The synthesis of chiral analogues of S-benzyloxycarbonyl cysteine allows for the introduction of novel structural and functional properties into peptides and polymers.

While direct literature on the enantioselective synthesis of S-benzyloxycarbonyl cysteine analogues is limited, general strategies for the asymmetric synthesis of amino acids can be applied. These methods often involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. google.com For instance, the displacement of a leaving group from a chiral serine-derived template with a sulfur nucleophile is a known method for preparing S-aryl-L-cysteine derivatives, which could potentially be adapted for the synthesis of S-benzyloxycarbonyl analogues. google.com

Another approach involves the use of chiral transition metal complexes to control the stereochemistry of bond-forming reactions. beilstein-journals.org The development of new chiral ligands and catalytic systems continues to expand the scope of enantioselective synthesis for complex amino acid derivatives.

Copper-Catalyzed Routes

Copper-catalyzed reactions offer a robust methodology for the formation of the thioether bond in S-benzyloxycarbonyl-L-cysteine, often proceeding under conditions amenable to large-scale production. Research has demonstrated the utility of various copper species, including copper powder, in conjunction with copper(II) bromide (CuBr₂), to facilitate the coupling of cysteine precursors with aryl halides. google.com For instance, the synthesis of N-CBZ-S-phenyl-L-cysteine methyl ester, a related derivative, has been achieved by reacting N,N′-bis-benzyloxycarbonyl cystine dimethyl ester with bromobenzene in the presence of copper powder and a catalytic amount of CuBr₂. google.com

The reaction typically requires heating, with temperatures ranging from 80°C to 150°C, to drive the coupling to completion. google.com Solvents such as dimethylformamide (DMF) are commonly employed. google.com The choice of the copper coupling agent can be broad, including cupric oxide, cupric chloride, and various cuprous halides, providing flexibility in optimizing the reaction conditions. google.com The mechanism of the copper-catalyzed autoxidation of cysteine involves the formation of a copper-cysteinyl complex, which facilitates the reaction kinetics. nih.gov Studies on copper-cysteine complexes have shown that Cu(II) is reduced to Cu(I) by cysteine, forming polymeric species with bridging thiolate sulfur. nih.gov

Detailed parameters for a representative copper-catalyzed synthesis are outlined in the table below.

Table 1. Parameters for Copper-Catalyzed Synthesis of a Cysteine Derivative.
ParameterConditionReference
Starting MaterialN,N′-bis-benzyloxycarbonyl cystine dimethyl ester google.com
ReagentBromobenzene google.com
Catalyst SystemCopper powder, Copper(II) bromide (CuBr₂) google.com
SolventDimethylformamide (DMF) google.com
Temperature110°C - 130°C google.com
Reaction TimeApproximately 18 hours google.com

Enzymatic Methods for Enantioselective Preparation

Enzymatic synthesis provides a powerful route to enantiomerically pure L-cysteine derivatives, leveraging the high stereoselectivity of enzymes. google.com This approach is advantageous for producing research-grade materials where chiral purity is paramount. Enzymes such as O-acetylserine sulfhydrylase and cysteine synthases (e.g., CysE, CysK, CysM) are employed to catalyze the formation of L-cysteine and its derivatives from various precursors. nih.govelsevierpure.com

One prominent method involves the use of O-acetylserine sulfhydrylase from Salmonella typhimurium to produce L-cysteine from L-O-acetylserine and a sulfide (B99878) source. nih.gov This bioconversion can achieve a high molar yield, reportedly up to 94%, and results in a high product titer. nih.gov The reaction conditions, such as pH and substrate concentration, are critical for optimizing enzyme activity and stability. nih.gov

Another advanced enzymatic strategy utilizes cysteine synthases from bacteria to incorporate isotopically labeled sulfur atoms, which is valuable for metabolic studies. elsevierpure.com For example, ³⁴S-labeled L-cysteine can be synthesized from O-acetyl-L-serine and ³⁴S-labeled sodium sulfide using the CysK or CysM enzymes. elsevierpure.com The inherent stereoselectivity of these enzymes ensures the formation of the desired L-enantiomer. google.com

The following table summarizes key aspects of enzymatic routes for preparing L-cysteine precursors.

Table 2. Comparison of Enzymatic Synthesis Methods for L-Cysteine Precursors.
Enzyme SystemSubstratesKey AdvantagesReference
O-acetylserine sulfhydrylaseL-O-acetylserine, Sodium hydrosulfideHigh productivity and molar yield (94%) nih.gov
Tryptophan synthase (genetically engineered)L-serine containing mixture, Sodium sulfideStrong stereoselectivity, mild reaction conditions google.com
Cysteine Synthases (CysK, CysM)O-acetyl-L-serine, Sodium sulfideEfficient, allows for isotopic labeling elsevierpure.com
Cystathionine-beta-synthaseL-serine, CysteamineSynthesis of S-aminoethyl-L-cysteine derivatives nih.gov

Purification Techniques for Research-Grade this compound and its Intermediates

Achieving research-grade purity (>99%) for this compound and its synthetic intermediates necessitates effective purification strategies to remove unreacted starting materials, catalysts, and side products. Common techniques include crystallization, ion-exchange chromatography, and column chromatography.

Crystallization is a primary method for purifying the final product and key intermediates. The selection of an appropriate solvent system is crucial. For N-protected S-aryl cysteine derivatives, recrystallization from a solvent mixture like ethyl acetate-hexanes has been shown to yield a colorless solid with high purity (e.g., 97.5% by HPLC). google.com The process often involves dissolving the crude product in a suitable solvent, such as toluene, followed by the addition of a less polar co-solvent (e.g., hexanes) to induce crystallization. google.com For L-cysteine itself, crystallization as L-cysteine hydrochloride monohydrate can be an effective purification step, sometimes performed at low temperatures (≤ 10°C) to maximize yield and purity. google.com

Ion-Exchange Chromatography is particularly useful for purifying amino acids from complex mixtures, such as fermentation broths or reaction media. google.com Since cysteine is an amphoteric compound, both acidic and basic ion exchangers can be utilized. google.com A common approach involves acidifying the crude solution and passing it through a strongly acidic cation exchange column (e.g., Amberlite IR 120H in H⁺ form). google.com The target compound binds to the resin and can be subsequently eluted, leaving impurities behind. google.com

Affinity and Column Chromatography are also employed for high-purity applications. Immobilized metal ion affinity chromatography (IMAC) using Cu²⁺ or Ni²⁺ loaded supports can be used for the purification of cysteine-containing peptides, where binding is dependent on a free α-amino group. nih.gov For protected intermediates, standard column chromatography is effective. For example, the purification of certain Fmoc-protected cysteine derivatives requires only a single column purification step to achieve high purity. csic.es The choice of stationary phase (e.g., silica gel) and mobile phase is tailored to the specific polarity of the compound being purified.

Table 3. Purification Methods for this compound and Related Compounds.
TechniqueTypical ApplicationKey Parameters/SolventsReference
RecrystallizationFinal product and intermediatesEthyl acetate-hexanes, Toluene, Water/HCl google.comgoogle.com
Ion-Exchange ChromatographyPurification from fermentation broths or complex mixturesStrongly acidic cation exchanger (H⁺ form) google.com
Column ChromatographyPurification of protected intermediatesSilica gel with appropriate solvent gradient csic.es
Immobilized Metal Ion Affinity Chromatography (IMAC)Purification of peptides with a free α-amino groupCu²⁺ or Ni²⁺ loaded supports nih.gov

Orthogonal Protecting Group Strategies in Peptide Synthesis Employing S Benzyloxycarbonyl Cysteine

Compatibility of S-Benzyloxycarbonyl (Z) with Established Nα-Protecting Group Chemistries

The compatibility of the S-Z group with standard Nα-protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) is a key consideration for its application in peptide synthesis.

Integration within Boc/Benzyl (B1604629) (Bzl) Solid-Phase Peptide Synthesis (SPPS) Protocols

In Boc/Benzyl (Bzl) SPPS, the Nα-amino group is protected by the acid-labile Boc group, while side-chain protecting groups are typically benzyl-based and removed under strongly acidic conditions, such as with hydrogen fluoride (B91410) (HF), at the final cleavage step. rsc.org The S-benzyloxycarbonyl group, being a carbamate, shares some lability characteristics with benzyl-based protecting groups. While Nα-Boc groups are removed with relatively mild acid (e.g., trifluoroacetic acid, TFA), S-Z is generally more stable to these conditions than the Boc group but is typically cleaved by stronger acids like HF, similar to benzyl-based side-chain protection. uni.lu, peptide.com This compatibility profile suggests that S-Z could potentially be used in Boc/Bzl SPPS, with its removal occurring during the final acidolytic cleavage step along with other benzyl-type protectors. However, the S-benzyl (Bzl) or 4-methylbenzyl (Mbzl) groups are more commonly used for cysteine thiol protection in Boc/Bzl SPPS, as Mbzl is reported to be more stable towards the repetitive TFA treatments during synthesis compared to Mob (4-methoxybenzyl). bachem.com

Contextual Considerations for Fmoc/tert-Butyl (tBu) SPPS Strategies

Fmoc/tert-Butyl (tBu) SPPS utilizes a base-labile Fmoc group for Nα-protection, typically removed by piperidine (B6355638). Side-chain protecting groups in this strategy are generally acid-labile, often tert-butyl-based, and are removed during the final cleavage from the resin using mild to moderate acid (e.g., TFA). rsc.org The S-benzyloxycarbonyl group is generally stable to the basic conditions used for Fmoc deprotection. highfine.com However, its acid lability means it would likely be removed under the same acidic conditions used to cleave the peptide from the resin and remove tBu-based side-chain protectors. highfine.com While S-Z is compatible in terms of orthogonality to Fmoc deprotection, the S-trityl (Trt) group has become the most frequently used S-protection in Fmoc/tBu-SPPS due to its acid lability and compatibility with the standard cleavage cocktails. bachem.com The use of S-Z in Fmoc SPPS might be considered when specific, selective deprotection strategies are required that are orthogonal to both Fmoc removal and the cleavage of tBu-based groups.

Selective Deprotection Mechanisms of the S-Benzyloxycarbonyl Group

The S-benzyloxycarbonyl group can be selectively removed under specific conditions, allowing for controlled deprotection of the cysteine thiol.

Catalytic Hydrogenolysis for Thiol Deprotection

Catalytic hydrogenolysis is a common and mild method for the removal of the benzyloxycarbonyl group from protected amines and can also be applied to S-benzyloxycarbonyl protected thiols. highfine.com This method typically involves treatment with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C). highfine.com The reaction cleaves the benzyloxycarbonyl group, liberating the free thiol. This method is particularly useful when other protecting groups in the peptide sequence are stable to hydrogenolysis. However, sulfur-containing amino acids like cysteine and methionine can sometimes "poison" hydrogenation catalysts, which needs to be considered when planning synthesis in solution phase. bachem.com Interestingly, catalytic hydrogenolysis in liquid ammonia (B1221849) has been reported as a successful method for removing Nα-benzyloxycarbonyl groups from cysteine-containing peptides, suggesting potential applicability for S-Z deprotection in specific contexts. acs.org, thieme-connect.de

Acid-Mediated Cleavage (e.g., Hydrofluoric Acid) and Scavenger Systems

Strong acid treatment, such as with hydrogen fluoride (HF), is effective in cleaving the S-benzyloxycarbonyl group. uni.lu HF is a powerful acid commonly used in Boc/Bzl SPPS for the final cleavage of the peptide from the resin and simultaneous removal of benzyl-based side-chain protection. rsc.org When S-Z is used in such a strategy, it would be removed under these harsh acidic conditions. The use of scavenger systems in conjunction with acid cleavage is often necessary to prevent reactive byproducts from modifying sensitive amino acid residues within the peptide. For example, the t-butyl cation generated during the acidolytic removal of tBu groups in Fmoc SPPS can alkylate other nucleophiles if not scavenged. wikipedia.org Similar considerations may apply during the acid-mediated cleavage of the S-Z group, where carbocations or other reactive species could potentially interact with susceptible residues.

Comparative Analysis with Other Thiol-Protecting Groups (e.g., Trt, Acm, Mob, Mbzl, tBu)

The S-benzyloxycarbonyl group is one of several protecting groups used for the cysteine thiol, each with its own lability and compatibility profile, contributing to orthogonal protection strategies. rsc.org

S-Trityl (Trt): The trityl group is widely used in Fmoc/tBu SPPS due to its lability to mild to moderate acid (e.g., TFA), allowing its removal during the final cleavage step. advancedchemtech.com, bachem.com It is generally stable to the basic conditions of Fmoc deprotection. issuu.com Trt is more acid-labile than S-Z. issuu.com

S-Acetamidomethyl (Acm): The Acm group is stable to both Boc and Fmoc deprotection conditions and to HF cleavage. bachem.com, psu.edu It is typically removed in a separate step using conditions like iodine or mercuric acetate (B1210297). bachem.com, psu.edu Acm offers orthogonality to both Boc/Bzl and Fmoc/tBu strategies, unlike S-Z which is acid-labile. bachem.com

S-4-Methoxybenzyl (Mob) and S-4-Methylbenzyl (Mbzl): Mob and Mbzl are commonly used in Boc/Bzl SPPS and are cleaved by strong acids like HF. bachem.com Mbzl is generally more stable to repeated TFA treatments than Mob. bachem.com Both are more acid-stable than Trt but less stable than Acm. S-Z's acid lability is somewhat comparable to Mob/Mbzl, making it potentially suitable for Boc/Bzl strategies where final HF cleavage is employed.

S-tert-Butyl (tBu): The S-tBu group is acid-labile and can be removed by treatment with thiols or phosphines. issuu.com It is compatible with both Fmoc and Boc SPPS. issuu.com Its deprotection conditions offer another dimension of orthogonality compared to the acid or hydrogenolysis methods used for S-Z.

The choice among these protecting groups depends on the desired synthesis strategy, the lability of other protecting groups in the peptide, and the requirements for selective deprotection, particularly for disulfide bond formation. rsc.org, wikipedia.org

Here is a table summarizing the key characteristics of some common cysteine thiol protecting groups:

Protecting GroupAbbreviationTypical SPPS Strategy CompatibilityTypical Deprotection ConditionsOrthogonality to Fmoc DeprotectionOrthogonality to Boc Deprotection
S-BenzyloxycarbonylZ (Cbz)Boc/Bzl, potentially Fmoc/tBuCatalytic Hydrogenolysis, Strong Acid (HF)YesYes
S-TritylTrtFmoc/tBuMild to Moderate Acid (TFA)YesLimited
S-AcetamidomethylAcmBoc/Bzl, Fmoc/tBuIodine, Mercuric AcetateYesYes
S-4-MethoxybenzylMobBoc/BzlStrong Acid (HF), TFA/ScavengersLimitedYes
S-4-MethylbenzylMbzlBoc/BzlStrong Acid (HF), MeSiCl3, HF/p-cresolLimitedYes
S-tert-ButyltBuBoc/Bzl, Fmoc/tBuThiols, PhosphinesYesYes

Rational Design of Orthogonal Protecting Group Schemes for Multi-Cysteine Peptides

The synthesis of peptides containing multiple cysteine residues and disulfide bonds presents a significant challenge in peptide chemistry. sigmaaldrich.compeptide.comresearchgate.net The potential for incorrect disulfide pairings increases exponentially with the number of cysteine residues, leading to heterogeneous product mixtures. wikipedia.org To control the formation of specific disulfide bridges, orthogonal protecting group strategies are employed. rsc.orgsigmaaldrich.comwikipedia.org Orthogonality refers to the ability to remove one protecting group selectively without affecting other protecting groups or the peptide chain. peptide.combiosynth.com

In the context of multi-cysteine peptides, orthogonal protecting groups on the thiol side chains of cysteine residues allow for their differential deprotection and subsequent controlled disulfide bond formation. rsc.orgsigmaaldrich.comwikipedia.org This rational design ensures that specific cysteine pairs are available for oxidation at defined steps in the synthetic or folding process, leading to the desired disulfide connectivity. rsc.orgsigmaaldrich.comwikipedia.org

Sequential Deprotection and Disulfide Bond Formation in Complex Peptide Synthesis

Sequential deprotection and disulfide bond formation is a key strategy for synthesizing complex peptides with multiple disulfide bridges. sigmaaldrich.compeptide.comrockefeller.edu This approach involves incorporating cysteine residues protected with different, orthogonal groups into the peptide sequence. sigmaaldrich.compeptide.comwikipedia.org After the linear peptide chain is assembled, the protecting groups are removed in a stepwise manner, and disulfide bonds are formed between the newly deprotected cysteine pairs. sigmaaldrich.compeptide.comrockefeller.edu

For a peptide with two disulfide bridges, for instance, two pairs of cysteine residues would be protected with two different types of groups. peptide.com One pair might have protecting groups removable under conditions used for peptide cleavage from the resin, while the other pair is protected with groups stable to these conditions but removable subsequently by a different method. peptide.com After cleavage and formation of the first disulfide bond, the second set of protecting groups is removed, and the second disulfide bond is formed. peptide.com

While the Z group on cysteine (as in H-Cys(Z)-OH) has been historically used, particularly in Boc chemistry where benzyl-based protecting groups are removed by strong acids like HF or TFMSA during final cleavage, other protecting groups like acetamidomethyl (Acm), tert-butyl (tBu), trityl (Trt), and 4-methylbenzyl (4-MeBzl) are also commonly employed for cysteine side-chain protection in both Boc and Fmoc strategies, offering different lability profiles for sequential deprotection. peptide.comsigmaaldrich.combachem.compeptide.com The choice of protecting groups dictates the deprotection conditions and the sequence of disulfide bond formation. sigmaaldrich.com

Strategies for Regioselective Disulfide Bridging

Regioselective disulfide bridging, the formation of disulfide bonds between specific cysteine residues in a peptide containing multiple cysteines, is critical for obtaining biologically active peptides and proteins. rsc.orgsigmaaldrich.comresearchgate.netwikipedia.org Orthogonal protection strategies are the cornerstone of achieving regioselectivity. rsc.orgsigmaaldrich.comwikipedia.org By carefully selecting pairs of orthogonal thiol protecting groups, chemists can control which cysteine thiols are available to react and form disulfide bonds at each stage. sigmaaldrich.comwikipedia.org

Several pairs of orthogonal cysteine protecting groups have been developed for this purpose. For example, in Fmoc-based SPPS, combinations like Trt and Acm, or Dpm and Mmt, have been used. sigmaaldrich.com The Trt group is acid-labile and can often be removed during the standard TFA cleavage from the resin, allowing for the formation of the first disulfide bond. sigmaaldrich.comsigmaaldrich.com The Acm group is more stable to acid and can be removed subsequently using reagents like iodine or mercury(II) acetate, enabling the formation of the second disulfide bond. sigmaaldrich.comrockefeller.edusigmaaldrich.com Similarly, the Mmt group can be removed with dilute TFA on the solid phase, while the Dpm group requires stronger acidic conditions for cleavage. sigmaaldrich.com

The Z group on cysteine, being a benzyl-based protecting group, is typically removed under strong acidic conditions, often in conjunction with the cleavage of the peptide from the resin in Boc chemistry. peptide.compeptide.com This lability profile influences its utility in sequential bridging strategies. While it might be used in combination with groups removable under milder conditions, its removal alongside other acid-labile groups necessitates careful planning for regioselective disulfide formation, potentially involving on-resin cyclization steps or post-cleavage oxidation strategies. sigmaaldrich.comrockefeller.edu

Applications of S Benzyloxycarbonyl L Cysteine in Advanced Peptide and Protein Synthesis Research

Role as a Key Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), developed by Merrifield, is a cornerstone technique for the rapid and efficient assembly of peptide chains. nih.govwikipedia.orgwikipedia.org It involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support. wikipedia.org The use of appropriately protected amino acids is paramount in SPPS to ensure that peptide bond formation occurs selectively between the activated carboxyl group of the incoming amino acid and the free alpha-amino group of the resin-bound peptide, while preventing reactions at reactive side chains. invivochem.cnwikipedia.org

While common S-protecting groups for cysteine in Fmoc-based SPPS include Trityl (Trt), Acetamidomethyl (Acm), tert-Butyl (tBu), Diphenylmethyl (Dpm), and 4-Methoxytrityl (Mmt) due to their orthogonality with Fmoc chemistry and cleavage conditions nih.govinvivochem.cn, information specifically detailing the extensive use of H-Cys(Z)-OH (S-Z protection) as a primary building block in modern Fmoc- or Boc-based SPPS protocols within the provided search results is limited. The Z group as Nα-protection is noted as having little application in solid phase synthesis compared to Boc and Fmoc. invivochem.cn

Incorporation into Linear Peptide Sequences

In SPPS, amino acids are incorporated sequentially to build the desired linear peptide sequence. The protected amino acid, such as a cysteine derivative, is coupled to the free N-terminus of the peptide-resin using activating reagents. wikipedia.org After coupling, the temporary Nα-protecting group (commonly Fmoc or Boc) is removed to allow the next amino acid to be coupled. wikipedia.orgwikipedia.org The side-chain protecting group on cysteine, in this case the Z group in this compound, must remain intact throughout the synthesis cycles until global deprotection and cleavage from the resin. invivochem.cn

Specific detailed research findings on the efficiency and typical yields of incorporating this compound into linear peptide sequences via standard SPPS protocols were not prominently featured in the provided search results, which more frequently discussed the incorporation of Cys(Trt) or Cys(Acm).

Strategies for C-Terminal Cysteine Peptide Acid Synthesis

Synthesizing peptides with a C-terminal cysteine as a free acid presents particular challenges in SPPS due to the lability of the Cys α-stereocenter to epimerization during cleavage from the resin and potential side reactions involving piperidine (B6355638) used in Fmoc removal. nih.gov Specialized resins and strategies have been developed to address these issues.

Information specifically detailing the use of this compound or S-benzyloxycarbonyl protection in strategies for C-terminal cysteine peptide acid synthesis was not found within the provided search results. The literature discusses the use of various Cys protecting groups like Trt, Mmt, and Thp in conjunction with specific resins and deprotection conditions to minimize epimerization at the C-terminal cysteine.

Utilization in Solution-Phase Peptide Synthesis

While SPPS is the dominant method for research-scale peptide synthesis, solution-phase synthesis remains relevant, particularly for large-scale production or the synthesis of peptide fragments. wikipedia.org In solution-phase synthesis, protected amino acids or peptide fragments are coupled in solution, followed by purification steps after each coupling or a series of couplings. wikipedia.org Protecting groups are essential to direct the formation of peptide bonds.

The benzyloxycarbonyl group (Z or Cbz) has a long history of use as an Nα-protecting group in solution-phase peptide synthesis, typically removed by catalytic hydrogenation or strong acid. invivochem.cnuni.lu While the Z group is compatible with solution-phase techniques, specific detailed examples or data on the widespread utilization of this compound (with Z on the sulfur) in solution-phase peptide synthesis within the provided search results were limited. One result mentions the preparation of benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester using a coupling method in dichloromethane (B109758), where Z is on the alanine's nitrogen and cysteine's sulfur is unprotected. Another discusses preparing N-benzyloxycarbonyl-S-phenyl-L-cysteine, where Z is on nitrogen and phenyl is on sulfur. The general principles of using protected amino acids in solution phase apply wikipedia.org, but specific advantages or common protocols involving S-benzyloxycarbonyl cysteine were not extensively detailed.

Facilitating Regioselective Disulfide Bond Formation

Many biologically active peptides and proteins contain disulfide bonds formed between cysteine residues. nih.gov The correct pairing of cysteine thiols to form specific disulfide bridges (regioselective disulfide bond formation) is crucial for the proper folding, structure, and function of these molecules. nih.gov This is particularly challenging in peptides with multiple cysteine residues. nih.gov Strategies for regioselective disulfide bond formation often involve the use of orthogonal cysteine protecting groups that can be selectively removed, allowing for the stepwise formation of disulfide bonds. nih.gov

The provided search results extensively discuss the use of various orthogonal S-protecting groups for achieving regioselective disulfide formation, such as combinations of Trt, Acm, Dpm, Mmt, tBu, and Phacm, which are removed under different conditions (e.g., acid labile, iodine labile, enzymatically cleavable). nih.gov

Specific information detailing the role of the S-benzyloxycarbonyl group in this compound for facilitating regioselective disulfide bond formation, particularly in complex peptides with multiple disulfide bridges, was not found in the provided search results. The acid lability of the Z group suggests it might be removed under conditions similar to some other protecting groups, potentially limiting its orthogonality in certain complex strategies compared to groups like Acm or tBu. uni.lu

Controlled Oxidation Methodologies Post-Deprotection

Once the cysteine side-chain protecting groups are selectively removed, the free thiol groups are oxidized to form disulfide bonds. Various controlled oxidation methodologies are employed to ensure the correct disulfide connectivity. These methods can involve air oxidation, or the use of specific oxidizing agents.

The search results describe controlled oxidation methodologies applied after the deprotection of various cysteine S-protecting groups like Trt (often followed by air oxidation or mild oxidants like potassium hexacyanoferrate (III)) or Acm (often oxidized with iodine). Some methods involve on-resin oxidation after selective deprotection.

Specific controlled oxidation methodologies employed immediately following the deprotection of the S-benzyloxycarbonyl group in this compound were not detailed within the provided search results. The choice of oxidation method would depend on the compatibility with other functional groups present in the peptide and the desired disulfide pairing.

Oxidative Folding of Polypeptides

Oxidative folding is a critical step in the biosynthesis and chemical synthesis of peptides and proteins containing disulfide bonds. This process involves the formation of correct disulfide linkages between cysteine residues within a polypeptide chain, which is essential for achieving the native three-dimensional structure and biological activity. Disulfide-rich peptides, such as conotoxins and insulin (B600854), present significant challenges in chemical synthesis due to the complexity of achieving the correct disulfide connectivity, often resulting in low oxidative folding yields.

Synthesis of Disulfide-Rich and Conformational-Constrained Peptides

The synthesis of disulfide-rich and conformationally constrained peptides is a complex endeavor in peptide chemistry, largely due to the need to control the formation of specific disulfide bonds nih.gov. Various cysteine protecting groups have been developed to enable the controlled formation of disulfide bridges through orthogonal protection strategies nih.gov. While S-Benzyl (S-Bzl) and Acetamidomethyl (Acm) are frequently mentioned S-protecting groups used in peptide synthesis nih.gov, the S-benzyloxycarbonyl (S-Cbo) group, present in this compound, has also been investigated in the context of peptide synthesis.

Chemical Synthesis of Conotoxins and Other Biologically Active Peptides

Conotoxins are a class of disulfide-rich peptides with diverse biological activities. Their synthesis often involves navigating the challenges of forming multiple disulfide bonds correctly. The chemical synthesis of biologically active peptides, including conotoxins, relies on efficient strategies for coupling amino acids and managing reactive side chains. While the search results discuss the synthesis of conotoxins and the use of various cysteine protecting groups like Trityl (Trt), Acm, and Mob in achieving orthogonal synthesis strategies for peptides with multiple disulfide bonds, specific applications of this compound in the chemical synthesis of conotoxins were not detailed in the provided snippets. The synthesis of other biologically active peptides also frequently involves protected amino acid building blocks.

Research on Analogues of Therapeutic Peptides (e.g., Oxytocin (B344502), Insulin)

Research into analogues of therapeutic peptides like oxytocin and insulin often involves chemical synthesis to introduce modifications and study their effects on activity and stability. Oxytocin is a cyclic peptide hormone containing a disulfide bridge. Insulin is a more complex protein with multiple disulfide bonds. The synthesis of analogues of these peptides requires careful control over cysteine residues and disulfide bond formation. The S-Cbo (S-Benzyloxycarbonyl) group was investigated in the context of S->N acyl shifts during oxytocin synthesis. This indicates a potential application of S-benzyloxycarbonyl-protected cysteine in the synthesis of oxytocin analogues. Studies on insulin synthesis and analogues highlight the use of orthogonal protection strategies for cysteines to control disulfide formation.

Integration into Fragment Condensation and Ligation Strategies

Fragment condensation and ligation strategies are powerful approaches for synthesizing larger peptides and proteins by joining smaller peptide segments nih.gov. These methods are particularly valuable for overcoming the limitations of step-wise solid-phase peptide synthesis for longer sequences nih.gov.

Preparation of Precursors for Native Chemical Ligation (NCL)

Native Chemical Ligation (NCL) is a widely used chemoselective reaction for joining unprotected peptide segments, typically involving a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue nih.gov. The preparation of the peptide precursors for NCL often involves solid-phase peptide synthesis using protected amino acids nih.gov. While cysteine protecting groups are essential in the synthesis of the N-terminal cysteinyl peptide for NCL nih.gov, the provided information does not explicitly detail the use of this compound specifically in the preparation of precursors for NCL. General strategies involve incorporating a protected cysteine at the N-terminus of one fragment nih.gov.

Chemical Reactivity and Mechanistic Studies of S Benzyloxycarbonyl Cysteine and Its Derivatives

Reaction Pathways Involving the S-Benzyloxycarbonyl Thioether Linkage

The thioether bond in S-protected cysteine derivatives is susceptible to various chemical transformations. The reactivity of the sulfur atom and the adjacent benzylic C-S bond are key to these pathways.

The thiol group of cysteine is highly reactive, and its protection is often necessary during peptide synthesis to prevent unwanted side reactions such as oxidation or alkylation. rsc.org The thioether linkage in S-benzyl derivatives, while generally stable, can participate in specific reactions. The sulfur atom itself is a soft nucleophile and is prone to oxidation, which can lead to the formation of sulfoxides and sulfones. thieme-connect.de The C(sp3)-S bond can be selectively cleaved under specific conditions. For instance, metal-free methods using reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can achieve selective C(sp3)−S bond cleavage in thioethers. organic-chemistry.org Studies have shown a selectivity order for C−S bond cleavage where benzyl (B1604629) C(sp3)−S bonds are more labile than alkyl C(sp3)−S bonds but less labile than furfuryl C(sp3)−S bonds. organic-chemistry.org

Another important reaction pathway is oxidation. The thiol group can be oxidized by species like hydrogen peroxide to form sulfenic acids (R-SOH), which are often transient. nih.gov These can react further with other thiols to form disulfides or undergo irreversible oxidation to sulfinic (R-SO2H) and sulfonic (R-SO3H) acids. nih.gov In the context of peptide synthesis, controlled oxidation is used to form disulfide bridges, a critical post-translational modification for protein structure. thieme-connect.debachem.com Reagents like iodine are commonly used for this purpose, often leading to simultaneous deprotection and disulfide formation. sigmaaldrich.com

The reactivity of the thioether can also be influenced by adjacent functional groups and the reaction medium. For example, the presence of an N-terminal amino group and the pH of the solution can significantly affect the nucleophilicity of the sulfur atom. nih.govresearchgate.net

Table 1: Selected Reagents for C(sp3)-S Bond Cleavage in Thioethers

Reagent Condition Type of Cleavage Reference
N-Bromosuccinimide (NBS) Room Temperature Selective for furfuryl C(sp3)-S, also cleaves benzyl C(sp3)-S organic-chemistry.org
N-Fluorobenzenesulfonimide (NFSI) Elevated Temperature Selective for methyl C(sp3)-S organic-chemistry.org
N-Chlorosuccinimide (NCS) Metal-free C(sp3)-S bond cleavage to form aldehydes or dithioacetals researchgate.netmdpi.com
Thallium(III) Trifluoroacetate - Oxidation of S-protected cysteine peptides sigmaaldrich.com
Iodine Protic Solvent Cleavage of S-trityl group and oxidation to disulfide thieme-connect.desigmaaldrich.com

Mechanistic Investigations of S-Benzyloxycarbonyl Deprotection

The removal of the benzyloxycarbonyl (Z) group from the cysteine thiol is a critical step in peptide synthesis. This deprotection is typically achieved under acidic conditions, and the mechanism can vary depending on the specific reagents used.

The most common method for removing benzyl-type protecting groups is acidolysis, often using strong acids like trifluoromethanesulfonic acid (TFMSA) or hydrogen fluoride (B91410) (HF), frequently in combination with trifluoroacetic acid (TFA) and scavengers. acs.org Mechanistic studies on the deprotection of benzyl groups from various amino acid side chains, including the S-benzyl group of cysteine, have revealed two primary pathways: Sₙ1 and Sₙ2. acs.org

The Sₙ1 mechanism involves the protonation of the thioether sulfur atom by the strong acid, followed by the departure of the cysteine moiety, leaving a stable benzyl cation. This cation is then trapped by nucleophilic scavengers present in the cleavage cocktail, such as dimethyl sulfide (B99878) (DMS) or m-cresol. The Sₙ1 pathway is favored under conditions of high acidity. acs.orgacs.org

The Sₙ2 mechanism involves the direct nucleophilic attack of a scavenger, like DMS, on the benzylic carbon, with the protonated thiol of the cysteine residue acting as the leaving group. This pathway becomes more prominent at moderate acidities and high concentrations of the scavenger. acs.orgacs.org The choice of reagents can thus direct the deprotection through one pathway over the other.

Alternative deprotection methods have also been explored. For instance, p-methoxybenzyl (Mob), a derivative of the benzyl group, can be removed from cysteine and selenocysteine (B57510) using electrophilic disulfide reagents like 2,2′-dithiobis(5-nitropyridine) (DTNP) in TFA. nih.gov The mechanism involves the protonation of the pyridine (B92270) nitrogen, which "activates" the disulfide bond, making it more electrophilic and facilitating the attack on the protected thiol. nih.gov Thioanisole is often required as a catalyst for the complete deprotection of the sulfur-containing amino acids via this method. nih.gov

Table 2: Mechanistic Pathways for S-Benzyl Deprotection

Mechanism Description Favored Conditions Reference
Sₙ1 Protonation of the thioether followed by formation of a benzyl cation, which is trapped by scavengers. High acidity, low scavenger activity. acs.orgacs.org
Sₙ2 Direct nucleophilic attack by a scavenger on the benzylic carbon of the protonated thioether. Moderate acidity, high scavenger activity. acs.orgacs.org

Formation of By-products and Impurities During Synthesis and Deprotection

A major source of by-products is the deprotection step itself. During acidolytic cleavage of the Z-group, a reactive benzyl cation is generated. acs.org If this cation is not efficiently trapped by scavengers, it can re-alkylate other nucleophilic sites in the peptide. A common side reaction is the S-alkylation of the newly liberated cysteine thiol, leading to the reformation of the S-benzylcysteine or alkylation by other carbocations generated from different protecting groups (e.g., t-butyl cations from Boc or tBu groups). acs.org

Oxidation of the cysteine thiol is another common side reaction, leading to the formation of disulfides as a predominant impurity. researchgate.net This can occur during synthesis, purification, or storage if appropriate precautions are not taken.

During Fmoc-based solid-phase peptide synthesis (SPPS), other side reactions have been observed. For example, the use of piperidine (B6355638) for Fmoc deprotection can lead to the formation of 3-(1-piperidinyl)alanine by-products at the C-terminal cysteine position through an elimination-addition reaction. rsc.org An unexpected N-Fmoc to S-Fm (fluorenylmethyl) transprotection has also been reported during deprotection with morpholine, where the dibenzofulvene generated from Fmoc cleavage is captured by the cysteine thiolate. beilstein-journals.org

Impurities can also be introduced from solvents and reagents used in the synthesis. Common laboratory contaminants include acetone, dimethylformamide, and various hydrocarbons. epfl.chsigmaaldrich.com

Table 3: Common By-products and Impurities

By-product/Impurity Origin Reference
S-Alkylated Cysteine Re-alkylation by carbocations (e.g., benzyl, t-butyl) during acidolytic deprotection. acs.org
Disulfides Oxidation of the free cysteine thiol. researchgate.net
3-(1-Piperidinyl)alanine Side reaction with piperidine during Fmoc deprotection in SPPS. rsc.org
S-Fluorenylmethyl (Fm) Cysteine Transprotection from N-Fmoc group during deprotection with certain bases. beilstein-journals.org
Solvent/Reagent Residues Contaminants from the synthetic process. epfl.chsigmaaldrich.com

Exploration of Photoinduced Radical Approaches for S-Benzyl Cysteine Derivatives

In recent years, photoredox catalysis has emerged as a powerful and mild alternative for chemical transformations, including the cleavage of protecting groups. acs.org The exploration of photoinduced radical approaches for modifying S-benzyl cysteine derivatives offers novel strategies for deprotection and functionalization.

One such approach involves the desulfurative alkylation of S-benzyl cysteine derivatives. acs.org In a reported method, the reaction is initiated by a thiol radical catalyst that abstracts a hydrogen atom from a formate (B1220265) salt to generate a CO₂•⁻ radical anion. acs.org This radical anion then reduces the S-benzyl cysteine substrate via single-electron transfer to form a radical anion intermediate. This intermediate undergoes β-scission of the C-S bond, releasing an alkyl radical and the thiolate. acs.org The alkyl radical can then be trapped by an alkene to form a new C-C bond, demonstrating a method for creating unnatural amino acids. acs.org

The direct photolytic cleavage of benzyl-derived protecting groups is another area of active research. researchgate.net Visible light irradiation in the presence of a suitable photocatalyst can induce the mesolytic cleavage of C-S bonds. The proposed mechanism involves the photocatalyst absorbing light and transferring an electron to the benzene (B151609) ring of the benzyl group, generating a radical anion. researchgate.net Subsequent cleavage of the C-S bond releases a benzyl radical and the deprotected thiol. researchgate.net This method offers high chemoselectivity and can be performed under mild conditions. researchgate.net

Furthermore, selective and reversible photochemical derivatization of cysteine residues has been achieved using 3-(hydroxymethyl)-2-naphthol (NQMP) derivatives. rsc.orgnih.gov Irradiation with 350 nm light generates a reactive ortho-naphthoquinone methide (oNQM) intermediate, which rapidly reacts with thiols. nih.gov The resulting thioether linkage is stable but can be cleaved upon further irradiation, releasing the unmodified protein or peptide. rsc.orgnih.gov While this is a derivatization rather than a deprotection of a pre-existing group, it highlights the utility of photochemical methods in cysteine chemistry.

Inability to Generate Article on "H-Cys(Z)-OH" Due to Lack of Specific Analytical Data

Following a comprehensive and multi-step search process, it has been determined that the specific analytical data required to generate a scientifically accurate and detailed article on the chemical compound S-Benzyloxycarbonyl Cysteine, also known as this compound (CAS 1625-72-5), is not available within accessible public-domain resources.

The user's request specified a detailed article structured around advanced analytical methodologies, including sections on NMR spectroscopy, IR spectroscopy, mass spectrometry, and chromatography. The instructions explicitly required "thorough, informative, and scientifically accurate content," "detailed research findings," and the inclusion of "data tables."

While the identity of the compound this compound was confirmed as S-benzyloxycarbonyl-L-cysteine chemicalbook.com, repeated and targeted searches, including those using the specific CAS number, failed to yield the necessary experimental data such as:

¹H-NMR and ¹³C-NMR chemical shifts and coupling constants.

Characteristic Infrared (IR) absorption frequencies.

Precise mass spectrometry fragmentation patterns (MS/MS).

Specific conditions and results for chromatographic separation (e.g., HPLC retention times).

The search results primarily contained information on more common cysteine derivatives (such as N-Cbz-cysteine or S-benzyl-cysteine) or general descriptions of the analytical techniques themselves, without application to the specific compound of interest. nih.govmedchemexpress.comtcichemicals.com Some vendor pages for similarly uncommon derivatives explicitly state that analytical data is not collected for these products. sigmaaldrich.com

To generate the article as outlined would require speculating on the analytical properties of this compound based on its functional groups. This approach would not meet the prompt's stringent requirements for "scientifically accurate content" and "detailed research findings," and would violate the core instruction to focus "solely on the chemical Compound 'this compound'."

Therefore, due to the absence of the requisite source data, the article cannot be created to the specified standard of detail and accuracy.

Advanced Analytical Methodologies for Research on S Benzyloxycarbonyl Cysteine Derivatives

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation of Epimers

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of H-Cys(Z)-OH and for the separation of potential epimers that may form during synthesis. Reversed-phase HPLC (RP-HPLC) is the most common technique employed for this purpose.

The purity of this compound is typically determined using a C18 stationary phase. The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile (B52724) (ACN), in water, with an acidic additive like trifluoroacetic acid (TFA) to ensure good peak shape and resolution. hplc.euinsights.bio The detection is commonly performed using a UV detector, as the benzene (B151609) ring in the benzyloxycarbonyl group provides a strong chromophore. A typical HPLC analysis will reveal a major peak corresponding to this compound and minor peaks indicating impurities. The percentage purity is calculated by integrating the peak areas.

Epimerization at the α-carbon of amino acid derivatives is a potential side reaction during peptide synthesis. In the case of this compound, the formation of the D-epimer would result in a diastereomeric peptide, which can be challenging to separate from the desired all-L-peptide. HPLC can be employed to separate these epimers, often after derivatization with a chiral reagent to form diastereomers with different chromatographic properties.

Table 1: Illustrative RP-HPLC Method for Purity Determination of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 20 µL
Column Temperature 25 °C

This table presents a typical set of starting conditions for the HPLC analysis of this compound. Optimization may be required for specific samples and systems.

Chiral Chromatography for Enantiomeric Excess Determination

The enantiomeric purity of this compound is critical for its use in synthesizing biologically active peptides. Chiral chromatography is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analysis of this compound, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel®), is often effective. nih.govmdpi.com The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is crucial for achieving optimal separation. The enantiomers are detected by UV, and the enantiomeric excess is calculated from the relative peak areas of the L- and D-enantiomers.

In some cases, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. researchgate.net However, direct chiral HPLC is generally preferred due to its simplicity and accuracy.

Table 2: Representative Chiral HPLC Method for Enantiomeric Excess Determination of this compound

ParameterCondition
Column Chiralpak® AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane (B92381)/Isopropanol/TFA (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 25 °C

This table provides an example of a chiral HPLC method. The specific CSP and mobile phase composition may need to be optimized for the best resolution of this compound enantiomers.

Quantitative Amino Acid Analysis of Peptide Products

After the synthesis of a peptide containing Cys(Z), it is essential to verify its amino acid composition. Quantitative amino acid analysis (AAA) is a technique used to determine the relative amounts of the constituent amino acids in a peptide or protein.

The standard procedure for AAA involves the acid hydrolysis of the peptide to break the peptide bonds and release the individual amino acids. However, cysteine is susceptible to degradation under standard acid hydrolysis conditions. To circumvent this, the cysteine residue is often derivatized prior to hydrolysis to a more stable form. For Cys(Z), the benzyloxycarbonyl group is typically removed during the final deprotection step of peptide synthesis, and the resulting free cysteine can be alkylated to a stable derivative, such as S-carboxymethyl-cysteine, before hydrolysis. researchgate.net

Following hydrolysis, the amino acid mixture is separated by ion-exchange chromatography or reversed-phase HPLC after derivatization with a reagent like ninhydrin (B49086) or phenylisothiocyanate (PITC). The amount of each amino acid is quantified by comparing its peak area to that of a known standard. This allows for the confirmation of the correct amino acid ratios in the final peptide product. psu.edumdpi.com

Table 3: Example Amino Acid Analysis Data for a Synthetic Heptapeptide Containing One Cys(Z) Residue

Amino AcidExpected Molar RatioObserved Molar Ratio
Aspartic Acid1.01.02
Glycine2.02.05
Alanine1.00.98
Valine1.01.01
Leucine1.00.99
Cysteine*1.00.95

*Quantified as a stable derivative after hydrolysis.

This table illustrates the expected and observed molar ratios of amino acids in a hypothetical peptide, confirming the incorporation of the Cys(Z) residue.

Theoretical and Computational Investigations of S Benzyloxycarbonyl Cysteine and Its Derivatives

Quantum Mechanical (QM) Studies on Electronic Structure and Reactivity

Quantum Mechanical (QM) studies provide a detailed understanding of the electronic distribution, bonding, and potential reaction pathways of molecules. For protected amino acids like H-Cys(Z)-OH, QM calculations can probe the electronic structure of the cysteine residue and the attached benzyloxycarbonyl group. Such studies can help elucidate how the protecting group influences the electron density around the thiol sulfur atom and the adjacent carbon atoms, potentially impacting its reactivity and the mechanisms of its deprotection.

While specific, detailed QM studies focusing solely on the electronic structure and reactivity of this compound were not prominently identified in the available literature, computational predictions have been employed in the context of reactions involving protected cysteine derivatives. For instance, computational predictions have been used in studies investigating sulfa-Michael additions involving protected cysteine amides, showing agreement with observed reaction kinetics unirioja.es. This suggests that computational methods, including QM approaches, can be valuable tools for understanding the reactivity of the protected thiol group in cysteine derivatives. The benzyloxycarbonyl group, with its π system and electron-withdrawing carbonyl, can influence the electronic properties of the adjacent sulfur atom through inductive and resonance effects, which can be quantitatively analyzed using QM methods.

Further QM investigations could specifically focus on:

Calculating partial charges and bond orders within the this compound molecule to understand electron distribution.

Analyzing frontier molecular orbitals (HOMO and LUMO) to predict potential sites of electrophilic or nucleophilic attack.

Mapping the electrostatic potential surface to visualize regions of positive and negative charge.

Studying transition states and activation energies for potential reactions involving the protected thiol or the protecting group itself.

These types of studies, while not specifically detailed for this compound in the search results, represent standard applications of QM methods that could provide fundamental insights into its chemical behavior.

Molecular Dynamics Simulations for Conformational Analysis of Protected Peptides

Conformational studies of peptides containing protected amino acids, including protected cysteine, are relevant for understanding how protecting groups affect peptide structure and flexibility ucl.ac.uk. While direct MD simulations specifically focused on peptides containing this compound were not explicitly found, MD simulations are commonly used to analyze the conformational preferences of peptides with various modifications and protecting groups ucl.ac.uk. The benzyloxycarbonyl group can introduce steric hindrance and alter the torsional angles of the peptide backbone and side chain, influencing the accessible conformations.

MD simulations can provide information on:

The preferred conformations of this compound within a peptide chain.

The flexibility and dynamics of the protected cysteine side chain.

Interactions between the protected cysteine residue and other parts of the peptide or solvent molecules.

Such simulations are crucial for understanding how protecting groups affect peptide folding, binding events, and potentially biological activity, even if the primary focus of the available literature is on the synthesis and deprotection aspects.

Computational Approaches to Understand Protecting Group Stability and Lability

The stability and lability of the benzyloxycarbonyl protecting group on the cysteine thiol are critical factors in peptide synthesis, influencing the choice of deprotection strategies. Computational approaches can provide insights into the mechanisms and energetics of protecting group removal.

Studies on the stability and removal of protecting groups in peptide chemistry are discussed in the literature, including those involving protected cysteine residues spbu.ruresearchgate.netscribd.com. The benzyloxycarbonyl group is typically removed by hydrogenolysis or treatment with strong acids. Computational methods, such as QM calculations or density functional theory (DFT), can be used to model the reaction pathways for these deprotection methods.

Computational studies can investigate:

The energy barrier for the cleavage of the S-Z bond under different conditions (e.g., acidic or reductive environments).

The influence of the surrounding peptide sequence on the lability of the Z group.

Potential side reactions that could occur during deprotection.

While specific computational studies detailing the stability and lability of the Z group on cysteine (as in this compound) using theoretical calculations were not explicitly highlighted, the general principles of computationally studying protecting group chemistry are well-established spbu.ruresearchgate.net. Understanding the electronic structure and bond strengths through computation can help predict the conditions required for efficient and selective deprotection.

pKa Prediction and Protonation State Analysis of Cysteine Thiols in Protected Systems

The acidity (pKa) and protonation state of the cysteine thiol group are fundamental properties that govern its reactivity. In protected cysteine derivatives like this compound, the thiol group is masked, but understanding the potential acidity of the sulfur atom or related functional groups after deprotection or in different environments is important.

Computational approaches for pKa prediction can involve:

Calculating the free energy difference between the protonated and deprotonated states.

Considering the influence of the molecular environment (e.g., solvent effects, neighboring amino acid residues) on the pKa.

Although direct computational pKa prediction specifically for the protected thiol of this compound was not found in the provided search results, computational methods are routinely applied to predict the pKa of cysteine thiols in various chemical environments, which provides a basis for understanding the potential behavior of the sulfur atom upon deprotection.

Future Directions and Emerging Research Avenues for S Benzyloxycarbonyl Cysteine

Development of Next-Generation Deprotection Strategies for Enhanced Selectivity and Mildness

Deprotection of the S-benzyloxycarbonyl group is a critical step in synthetic schemes involving H-Cys(Z)-OH. Traditional methods, such as hydrogenolysis or strong acid treatment (like HF in Boc chemistry), can sometimes be harsh and may lead to undesired side reactions, especially in the presence of sensitive functional groups or when synthesizing complex peptides or proteins bachem.com.

Emerging research is focused on developing milder and more selective deprotection strategies. This includes exploring new catalytic methods, photolabile protecting groups, or conditions compatible with a wider range of functional groups and solid supports used in peptide synthesis bachem.comsigmaaldrich.com. The goal is to achieve orthogonal deprotection, allowing for the selective removal of the S-benzyloxycarbonyl group without affecting other protecting groups or the peptide chain itself. While the Z group has historically been used for N-alpha protection and removed by hydrogenolysis, its application as a side-chain protecting group for cysteine requires deprotection methods that are compatible with the temporary N-alpha protection strategy (like Fmoc or Boc) and other side-chain protecting groups wikipedia.orgpeptide.comthieme-connect.de. Research into novel reagents or catalytic systems that can cleave the benzyloxycarbonyl group under mild, specific conditions remains an active area.

Applications in Protein Engineering and Site-Specific Bioconjugation

Cysteine residues are valuable handles for site-specific protein modification due to the unique reactivity of the thiol group rsc.orgrsc.org. S-Benzyloxycarbonyl Cysteine, or strategies employing the temporary protection of cysteine's thiol, are relevant to protein engineering and bioconjugation efforts.

Future research may involve incorporating S-benzyloxycarbonyl Cysteine into synthetic or semi-synthetic routes to access proteins with precisely positioned cysteine residues. These engineered proteins can then be used for site-specific bioconjugation with various molecules, such as fluorescent probes, cytotoxic drugs, or polymers rsc.orgnih.gov. This approach allows for the creation of homogeneous bioconjugates with controlled stoichiometry and defined attachment sites, which is crucial for developing novel therapeutics like antibody-drug conjugates (ADCs) or for creating tools for biological studies rsc.orgrsc.org. The ability to selectively deprotect the thiol group of a cysteine residue introduced via techniques like expressed protein ligation or synthetic protein fragments containing S-protected cysteine is key to these applications rsc.org.

Integration into Chemoenzymatic Synthesis Approaches for Complex Biomolecules

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations to synthesize complex biomolecules, including peptides and proteins mdpi.comnih.gov. This approach often offers milder reaction conditions and greater stereocontrol compared to purely chemical methods mdpi.com.

S-Benzyloxycarbonyl Cysteine can be integrated into chemoenzymatic strategies. For instance, protected amino acids or peptide fragments synthesized chemically, potentially incorporating this compound, can serve as substrates for enzymatic ligation or modification steps biorxiv.org. Future research could explore the compatibility of the S-benzyloxycarbonyl group with various enzymes used in peptide or protein synthesis and modification. Developing chemoenzymatic routes that efficiently utilize S-protected cysteine derivatives could facilitate the synthesis of complex peptides and proteins containing disulfide bonds or site-specific modifications, which are challenging to achieve solely through chemical synthesis bachem.commdpi.com.

Expanding the Utility of S-Benzyloxycarbonyl Cysteine in Unnatural Amino Acid and Peptide Synthesis

The synthesis of unnatural amino acids and modified peptides is crucial for exploring new biological functions and developing novel therapeutics wikipedia.orgethz.ch. S-Benzyloxycarbonyl Cysteine can serve as a versatile building block in these endeavors.

Future research avenues include utilizing this compound in the synthesis of cysteine-derived unnatural amino acids with modified side chains or incorporating it into peptides containing non-standard peptide bonds or cyclizations ualberta.ca. The presence of the protected thiol allows for further chemical modifications or conjugations after peptide chain assembly. Furthermore, exploring the use of S-benzyloxycarbonyl Cysteine in the synthesis of cyclic peptides or peptides containing complex architectures could lead to the discovery of new molecules with enhanced stability or biological activity ualberta.ca. The Z group's characteristics may offer advantages in specific synthetic sequences or purification strategies for these complex molecules.

Q & A

Q. What are the key physicochemical properties of H-Cys(Z)-OH that influence its utility in peptide synthesis?

Methodological Answer:

  • Characterize solubility in polar vs. non-polar solvents using UV-Vis spectroscopy or HPLC to determine optimal reaction conditions.
  • Assess stability under acidic/basic conditions via pH-dependent degradation studies (e.g., monitoring by 1^1H NMR or mass spectrometry).
  • Use differential scanning calorimetry (DSC) to determine melting points and thermal stability for storage protocols .

Q. How does the Z-protecting group affect cysteine’s reactivity during solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Compare coupling efficiencies of this compound with unprotected cysteine using Fmoc-/Boc-chemistry protocols. Monitor reaction kinetics via ninhydrin tests or LC-MS.
  • Evaluate deprotection efficiency (e.g., using HBr/acetic acid) and side reactions (e.g., racemization) via chiral HPLC or circular dichroism .

Q. What purification techniques are optimal for isolating this compound from synthetic byproducts?

Methodological Answer:

  • Employ reversed-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Validate purity (>95%) via 1^1H/13^13C NMR integration or elemental analysis.
  • For large-scale synthesis, use recrystallization in ethanol/water mixtures and confirm crystal structure via X-ray diffraction .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields of this compound across solvent systems?

Methodological Answer:

  • Replicate experiments under standardized conditions (temperature, solvent purity, inert atmosphere).
  • Apply statistical tools (e.g., ANOVA) to identify variables (e.g., solvent polarity, stirring rate) causing yield variations.
  • Cross-reference with literature using databases like Reaxys to identify overlooked parameters (e.g., trace metal contaminants) .

Q. What strategies minimize racemization of this compound during peptide chain elongation?

Methodological Answer:

  • Test coupling agents (e.g., HATU vs. DCC) and additives (e.g., HOBt, OxymaPure) to optimize stereochemical integrity.
  • Monitor racemization via Marfey’s reagent derivatization followed by HPLC analysis.
  • Compare results under microwave-assisted vs. traditional heating conditions .

Q. How can this compound be integrated into novel biomaterials beyond peptide synthesis?

Methodological Answer:

  • Explore thiol-disulfide exchange reactions for crosslinking hydrogels; characterize mechanical properties via rheometry.
  • Functionalize nanoparticles (e.g., gold, silica) with this compound and assess stability in physiological buffers using dynamic light scattering (DLS) .

Q. What methodologies validate the identity of this compound in complex mixtures without isolation?

Methodological Answer:

  • Use tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) to distinguish this compound from isomers.
  • Apply 19^{19}F NMR if fluorine-labeled derivatives are synthesized for tracking .

Data Contradiction and Experimental Design

Q. How should researchers address conflicting reports on the oxidative stability of this compound?

Methodological Answer:

  • Re-evaluate oxidation kinetics under controlled O2_2 levels using electrochemical sensors.
  • Compare antioxidant efficacy of additives (e.g., TCEP, ascorbic acid) via thiyl radical trapping assays .

Q. What experimental designs ensure reproducibility in this compound-based catalytic studies?

Methodological Answer:

  • Pre-equilibrate solvents and reagents to eliminate moisture/oxygen interference.
  • Include internal standards (e.g., deuterated analogs) in NMR analyses for quantification.
  • Document protocols using the STAR Methods framework to enhance transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.